molecular formula C13H16N2O5 B1387535 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid CAS No. 1000018-44-9

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid

Cat. No.: B1387535
CAS No.: 1000018-44-9
M. Wt: 280.28 g/mol
InChI Key: VWTUGTCIUKZKLA-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid is a chemical compound with the molecular formula C13H16N2O5 It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 2 of the benzoic acid moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.

    Nitration of Benzoic Acid:

    Coupling of the Morpholine and Nitrobenzoic Acid: The final step involves coupling the synthesized morpholine derivative with the nitrated benzoic acid under suitable reaction conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

    Oxidation: The methyl groups on the morpholine ring can be oxidized to form corresponding alcohols or ketones under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Reduction: 5-(2,6-Dimethylmorpholin-4-yl)-2-aminobenzoic acid.

    Esterification: 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoate esters.

    Oxidation: Corresponding alcohols or ketones of the morpholine ring.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid exhibit promising antiviral properties, particularly against the Hepatitis C virus (HCV). In a study evaluating a series of biaryl amide derivatives, compounds containing nitro groups showed moderate inhibitory activity against HCV with effective concentrations (EC50) ranging from 2.39 to 8.96 μM. Notably, specific compounds with nitro substitutions demonstrated enhanced antiviral activity, with one derivative achieving an EC50 of 0.095 μM, indicating its potential as a lead compound for further development against HCV .

Anticancer Research

The compound has also been investigated for its anticancer properties. In the context of adenovirus proteinase inhibition, compounds related to this compound have shown inhibitory effects on adenovirus replication pathways. The IC50 values obtained suggest that these compounds can effectively inhibit viral proteinases, which are crucial for viral replication . Such findings highlight the compound's potential application in developing antiviral agents targeting adenoviral infections.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of drug candidates. Several studies have focused on modifying the substituents on the phenyl ring and evaluating their impact on biological activity.

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been performed to explore their biological activities. For instance, modifications involving different substituents at the R2 position have resulted in varying degrees of activity against HCV and other targets . This highlights the importance of structural modifications in enhancing pharmacological profiles.

Case Studies

Several case studies illustrate the significance of structural variations:

  • Case Study 1: A derivative with a specific R2 moiety was synthesized and exhibited an EC50 value significantly lower than that of the parent compound, indicating improved potency against HCV.
  • Case Study 2: Another derivative demonstrated cytotoxicity against glioblastoma cells, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and morpholine ring can interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid is unique due to the combination of its morpholine ring, nitro group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆N₂O₅
  • Molecular Weight : 280.28 g/mol
  • CAS Number : 1000018-44-9
  • Structure : The compound features a nitro group and a morpholine ring, which are significant for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines, particularly glioblastoma cells. The mechanism involves inducing apoptosis in these cells at micromolar concentrations .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis. This inhibition can lead to reduced tumor growth and improved patient outcomes .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Efficacy

A study conducted on various human glioblastoma cell lines (U373 and U87) demonstrated that treatment with this compound resulted in significant cell death. The compound's efficacy was amplified when used in combination with other chemotherapeutic agents, suggesting a synergistic effect that warrants further exploration .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition profile of this compound revealed its potential to inhibit protein kinases involved in tumor growth signaling pathways. This inhibition was confirmed through various biochemical assays, indicating a promising avenue for drug development targeting specific cancers .

Data Table: Biological Activities of this compound

Biological ActivityObserved EffectReference
AntitumorInduces apoptosis in glioblastoma
Enzyme InhibitionInhibits protein kinases
Anti-inflammatoryReduces markers of inflammation

Properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)10-3-4-12(15(18)19)11(5-10)13(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTUGTCIUKZKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655680
Record name 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-44-9
Record name 5-(2,6-Dimethyl-4-morpholinyl)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The mixture of 5 g 2-nitro-5-chlorobenzoic acid and 15 ml 2,6-dimethylmorpholine is stirred at 120° C. for 6 hours. To the reaction mixture 150 ml of ethyl acetate is added. The precipitated yellow crystalline material is filtered off, dissolved in 15 ml water. The pH of the mixture is set to 6 with acetic acid. The precipitated material is filtered off, washed with water and dried, to obtain 4.2 g of the title compound (MH+:281).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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